Ethyl 4-ethylthiophene-2-carboxylate
Description
Ethyl 4-ethylthiophene-2-carboxylate is a substituted thiophene derivative featuring an ethyl ester group at position 2 and an ethyl substituent at position 4 of the thiophene ring. Thiophene-based esters are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
ethyl 4-ethylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O2S/c1-3-7-5-8(12-6-7)9(10)11-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GGSPJWGFLQEXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 4-ethylthiophene-2-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Additionally, the Fiesselmann and Hinsberg syntheses are also used to prepare thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethylthiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring, which is highly reactive due to the electron-rich sulfur atom .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
Ethyl 4-ethylthiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-ethylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The thiophene ring can participate in electron transfer processes, making it a potential candidate for redox reactions . Additionally, its ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
Structural and Molecular Properties
The substituents on the thiophene ring significantly influence molecular weight, polarity, and reactivity. A comparison with analogs from the evidence is outlined below:
Key Observations:
- Polarity: Amino or nitro groups (e.g., in ) enhance polarity, whereas alkyl groups (ethyl, methyl) increase hydrophobicity.
Electrophilic Substitution:
- The ethyl group in this compound is electron-donating, activating the thiophene ring toward electrophilic substitution at positions 3 and 3. This contrasts with electron-withdrawing groups (e.g., nitro in ), which deactivate the ring .
- Amino-substituted analogs (e.g., ) may undergo diazotization or coupling reactions, expanding their utility in heterocyclic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
